molecular formula C20H14FN3O2 B2529975 N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide CAS No. 1333704-82-7

N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2529975
CAS No.: 1333704-82-7
M. Wt: 347.349
InChI Key: GDWXYZLXMLTSLA-UHFFFAOYSA-N
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Description

N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: is a complex organic compound that features a benzofuran, pyridine, and fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the fluoropyridine and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide: can be compared with similar compounds such as:

  • N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-4-fluoropyridine-2-carboxamide
  • N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-chloropyridine-4-carboxamide
  • N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-bromopyridine-4-carboxamide

These compounds share similar structural features but differ in the position or type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of This compound

Properties

IUPAC Name

N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-18-11-14(7-9-23-18)20(25)24-19(15-5-3-8-22-12-15)17-10-13-4-1-2-6-16(13)26-17/h1-12,19H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWXYZLXMLTSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)NC(=O)C4=CC(=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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